Cas no 138420-09-4 (Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate)
![Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate structure](https://www.kuujia.com/scimg/cas/138420-09-4x500.png)
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate
- Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate
- (5-Chloro-1,3-benzoxazol-2-yl)acetic acid ethyl ester
- 5-Chloro-2-(2-ethoxy-2-oxoethyl)-1,3-benzoxazole
- AC1LHWHX
- ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate
- ethyl (5-chlorobenzoxazol-2-yl)acetate
- ethylchlorobenzoxazolylacetate
- ST061636
- 138420-09-4
- J-520630
- MLS000708084
- MFCD04210543
- DTXSID20358419
- CHEMBL1564204
- HMS1616H02
- HMS2702A17
- 2-Benzoxazoleacetic acid, 5-chloro-, ethyl ester
- AB20807
- SCHEMBL11336670
- DB-342901
- CF-0704
- Ethyl2-(5-chlorobenzo[d]oxazol-2-yl)acetate
- AKOS000552620
- A886243
- STK727718
- SMR000287551
-
- MDL: MFCD04210543
- Inchi: InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3
- InChI Key: LIDLQLJDBGDIFT-UHFFFAOYSA-N
- SMILES: CCOC(=O)CC1=NC2=C(C=CC(=C2)Cl)O1
Computed Properties
- Exact Mass: 239.034921g/mol
- Surface Charge: 0
- XLogP3: 2.6
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 4
- Monoisotopic Mass: 239.034921g/mol
- Monoisotopic Mass: 239.034921g/mol
- Topological Polar Surface Area: 52.3Ų
- Heavy Atom Count: 16
- Complexity: 262
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- PSA: 52.33
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | CF-0704-1MG |
ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate |
138420-09-4 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | CF-0704-5G |
ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate |
138420-09-4 | >95% | 5g |
£495.00 | 2025-02-08 | |
abcr | AB303484-500 mg |
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, 95%; . |
138420-09-4 | 95% | 500 mg |
€215.40 | 2023-07-19 | |
abcr | AB303484-5 g |
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, 95%; . |
138420-09-4 | 95% | 5 g |
€859.90 | 2023-07-19 | |
abcr | AB303484-1 g |
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, 95%; . |
138420-09-4 | 95% | 1 g |
€315.00 | 2023-07-19 | |
abcr | AB303484-10 g |
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, 95%; . |
138420-09-4 | 95% | 10 g |
€1,594.20 | 2023-07-19 | |
Key Organics Ltd | CF-0704-100G |
ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate |
138420-09-4 | >95% | 100g |
£6930.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E82440-1g |
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate |
138420-09-4 | 95% | 1g |
¥2312.0 | 2023-09-07 | |
Key Organics Ltd | CF-0704-5MG |
ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate |
138420-09-4 | >95% | 5mg |
£46.00 | 2025-02-08 | |
abcr | AB303484-10g |
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, 95%; . |
138420-09-4 | 95% | 10g |
€1594.20 | 2024-04-19 |
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate Related Literature
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate: A Comprehensive Overview in Chemical and Pharmaceutical Research
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate, with the CAS number 138420-09-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both the benzo[d]oxazole and chloro-substituted aromatic ring in its structure imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.
The benzo[d]oxazole moiety is a well-studied scaffold in medicinal chemistry, known for its role in enhancing the bioavailability and metabolic stability of bioactive molecules. The incorporation of a chloro group at the 5-position of the benzo[d]oxazole ring further modulates its reactivity, making it a versatile building block for designing novel pharmacophores. Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate, therefore, represents a promising candidate for further exploration in the development of therapeutic agents.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. The benzo[d]oxazole scaffold, in particular, has been extensively investigated for its potential in treating various diseases, including cancer, inflammation, and infectious disorders. Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate fits into this broader context, offering a unique platform for medicinal chemists to develop innovative drug candidates.
One of the most compelling aspects of Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate is its utility as a precursor in the synthesis of more complex molecules. Its acetic ester moiety provides a reactive site for further functionalization, enabling the construction of intricate molecular architectures. This flexibility has made it a popular choice among synthetic chemists who are looking to develop novel compounds with tailored properties.
The pharmaceutical industry has been particularly interested in exploring the potential of Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate due to its structural features. The chloro-substituted benzo[d]oxazole ring is known to enhance binding affinity to biological targets, making it an attractive scaffold for drug design. Several studies have demonstrated its efficacy in inhibiting key enzymes and receptors involved in disease pathways. For instance, recent research has highlighted its potential as an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes.
Moreover, Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate has been investigated for its antimicrobial properties. The combination of the benzo[d]oxazole and chloro-substituent creates a molecule with the ability to disrupt bacterial cell membranes and inhibit microbial growth. This has led to interest in developing new antibiotics and antifungal agents based on this scaffold. Preliminary studies have shown promising results in combating resistant strains of bacteria, which is a critical challenge in modern medicine.
The synthetic pathways for Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate have also been optimized to ensure high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzo[d]oxazole core efficiently. These methods not only improve the scalability of production but also allow for modifications at various positions within the molecule, enhancing its versatility.
In conclusion, Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate (CAS no. 138420-09-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
138420-09-4 (Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate) Related Products
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